(3,4-Dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone;oxalic acid: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone;oxalic acid typically involves multiple steps, starting with the preparation of the core structures. The process may include:
Formation of the 9-ethylcarbazole core: This can be achieved through Friedel-Crafts alkylation of carbazole with ethyl halides.
Attachment of the piperazine ring: This step involves the reaction of the 9-ethylcarbazole with piperazine under controlled conditions.
Introduction of the (3,4-dimethoxyphenyl) group: This can be done through a nucleophilic substitution reaction.
Formation of the methanone linkage: This step involves the reaction of the intermediate with a suitable carbonyl compound.
Oxalic acid addition: The final step involves the formation of the oxalic acid salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Biology : It may be studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine : Research may focus on its potential as a pharmaceutical intermediate or active ingredient. Industry : The compound could be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism by which (3,4-Dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone;oxalic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
- **(3,4-Dimethoxyphenyl)-[4-(carbazol-3-yl)methyl]piperazin-1-yl]methanone
- **(3,4-Dimethoxyphenyl)-[4-(9-methylcarbazol-3-yl)methyl]piperazin-1-yl]methanone
Uniqueness: The presence of the 9-ethylcarbazole moiety and the oxalic acid salt form distinguishes (3,4-Dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone;oxalic acid from its analogs. These structural features may confer unique chemical properties and biological activities, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3.C2H2O4/c1-4-31-24-8-6-5-7-22(24)23-17-20(9-11-25(23)31)19-29-13-15-30(16-14-29)28(32)21-10-12-26(33-2)27(18-21)34-3;3-1(4)2(5)6/h5-12,17-18H,4,13-16,19H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSNCAOILPCOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C51.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.